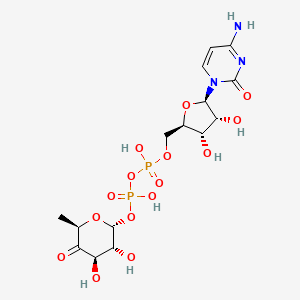
CDP-4-dehydro-6-deoxy-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDP-4-dehydro-6-deoxy-alpha-D-glucose is a CDP-4-dehydro-6-deoxy-D-glucose in which the anomeric centre of the deoxyglucose fragment has alpha-configuration. It is a this compound and a secondary alpha-hydroxy ketone. It is a conjugate acid of a CDP-4-dehydro-6-deoxy-alpha-D-glucose(2-).
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
CDP-4-dehydro-6-deoxy-D-glucose has the chemical formula C15H21N3O15P2 and a molecular weight of approximately 545.29 Daltons. It is categorized as a CDP-sugar and is functionally related to CDP-D-glucose . The compound is synthesized from CDP-D-glucose through the action of specific enzymes such as CDP-glucose 4,6-dehydratase, which catalyzes its formation by removing water molecules from the substrate .
The biosynthesis of this compound involves several enzymatic reactions. Key enzymes include:
- CDP-glucose 4,6-dehydratase : This enzyme catalyzes the conversion of CDP-D-glucose to this compound. It is classified under EC number 4.2.1.45 and is essential for the metabolism of starch and sucrose .
- This compound reductase : This enzyme further processes the compound in various metabolic pathways, acting on CH or CH₂ groups with NAD(P)+ as an electron acceptor (EC number 1.17.1.1) .
Table 2: Enzymes Involved in the Metabolism of this compound
| Enzyme | EC Number | Function |
|---|---|---|
| CDP-glucose 4,6-dehydratase | 4.2.1.45 | Converts CDP-D-glucose to this compound |
| This compound reductase | 1.17.1.1 | Catalyzes reduction reactions involving NAD(P)+ |
Microbial Metabolism
This compound has been studied extensively for its role in microbial metabolism, particularly in species like Clostridium beijerinckii. This organism utilizes the compound as part of its metabolic pathways, contributing to the production of valuable metabolites such as butyrate and ethanol during fermentation processes .
Case Study: Clostridium beijerinckii ASCUSDY20
Research indicates that this strain can effectively utilize various carbon sources including glucose and fructose, producing significant amounts of short-chain fatty acids during fermentation . The metabolic pathways involving this compound are crucial for optimizing fermentation conditions in biotechnological applications.
Pharmaceutical Applications
The compound's structural analogs are being explored for their potential pharmaceutical applications, particularly as building blocks for glycosylated drugs and therapeutic agents that target specific biological pathways . The ability to manipulate these pathways offers prospects for developing new treatments for diseases linked to glycan metabolism.
Glycobiology Research
In glycobiology, understanding the role of this compound provides insights into the synthesis of complex carbohydrates and their biological functions. Its derivatives are essential for studying cell signaling processes mediated by glycoproteins and glycolipids .
Propiedades
Fórmula molecular |
C15H23N3O15P2 |
|---|---|
Peso molecular |
547.3 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N3O15P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)18-3-2-7(16)17-15(18)24/h2-3,5-6,9-14,20-23H,4H2,1H3,(H,25,26)(H,27,28)(H2,16,17,24)/t5-,6-,9-,10+,11-,12-,13-,14-/m1/s1 |
Clave InChI |
PUBYMNIINUUJLL-JPHISPRKSA-N |
SMILES |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
SMILES isomérico |
C[C@@H]1C(=O)[C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
SMILES canónico |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















